molecular formula C11H18N2O2 B096595 1,6-Diisocyanato-2,2,4-trimethylhexane CAS No. 16938-22-0

1,6-Diisocyanato-2,2,4-trimethylhexane

Cat. No. B096595
CAS RN: 16938-22-0
M. Wt: 210.27 g/mol
InChI Key: ATOUXIOKEJWULN-UHFFFAOYSA-N
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Description

1,6-Diisocyanato-2,2,4-trimethylhexane is an organic compound with the empirical formula C11H18N2O2 . It is a liquid at room temperature . The compound is used in early discovery research .


Molecular Structure Analysis

The molecular weight of 1,6-Diisocyanato-2,2,4-trimethylhexane is 210.27 . The SMILES string representation of the molecule is CC(CCNC=O)CC(C)(C)CNC=O .


Chemical Reactions Analysis

Isocyanates and thioisocyanates, such as 1,6-Diisocyanato-2,2,4-trimethylhexane, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .


Physical And Chemical Properties Analysis

1,6-Diisocyanato-2,2,4-trimethylhexane is a liquid at room temperature . It has a refractive index of 1.462 and a density of 1.012 g/mL at 25 °C . The boiling point is 149 °C .

Scientific Research Applications

  • Contact allergy : HDI is a component in lacquers, coatings, and spray paints, primarily composed of HDI trimers. Its role in contact allergies has been studied, highlighting its potential allergenic properties (Aalto‐Korte et al., 2010).

  • Gelatin modification : HDI has been used as a crosslinking agent in gelatin modification, with applications in creating textile/gelatin composites for use in soft and dimensionally stable materials (Bertoldo et al., 2007).

  • Controlled release of aspirin : Biodegradable polyesterurethane networks using HDI have been developed for controlled drug release, such as aspirin, demonstrating its utility in pharmaceutical applications (Zhang et al., 2009).

  • Determination in air : Methods for determining HDI monomers in the air have been developed, important for occupational safety and environmental monitoring (Corbini et al., 1991).

  • Synthesis of nylon-6 triblock copolymers : HDI has been used in the synthesis of ABA-type copolymers, indicating its role in advanced polymer chemistry (Petrov et al., 2000).

  • Curing reactions in polymers : The curing reaction of hydroxyl-terminated polybutadiene (HTPB) and HDI-trimer has been studied for applications in materials science, particularly in the context of pot life and catalyst mass fraction (Ma et al., 2020).

  • Copolymerization studies : The copolycyclotrimerization of HDI with other monoisocyanates has been examined, offering insights into polymer chemistry (Badamshina et al., 1993).

  • Non-phosgene synthesis route : HDI's role in a non-phosgene route for polyurethane production has been investigated, highlighting its relevance in greener chemical processes (Hsu et al., 2019).

  • Catalysis of cure reactions : The catalysis of cure reactions between blocked diisocyanates and hydroxyl-terminated polybutadiene has been studied, showing HDI's utility in polymer science (Issam & Sankar, 2011).

  • Adsorption studies on gold : Research has been conducted on the adsorption of diisocyanides, including HDI, on gold, relevant for surface chemistry and nanotechnology applications (Henderson et al., 2000).

  • Allophanate formation : The conditions for allophanate formation in reactions involving HDI have been explored, contributing to the understanding of polyisocyanate chemistry (Lapprand et al., 2005).

  • Total isocyanates in workplace air : Methods for sampling and analyzing total isocyanates, including HDI, in workplace air have been developed, crucial for industrial hygiene (Key-Schwartz & Tucker, 1999).

  • Adsorption onto metal surfaces : The formation and characterization of HDI molecules self-assembled onto metal surfaces like Au and Pt have been studied, with implications for materials science and engineering (Lin, 2000).

  • Catalyst effect on polymer networks : The effect of catalysts on the non-isothermal trimerization kinetics of HDI in polymer networks has been investigated, providing insights into the kinetics of polymer formation (Privalko et al., 1998).

  • In situ polymerization for tuff consolidation : HDI has been used as a co-monomer for in situ polymerization in Neapolitan yellow tuff, highlighting its application in conservation and restoration (Cocca et al., 2005).

  • Advances in polyurethanes : Research has focused on developing aliphatic isocyanates like HDI for improved light stability and hydrolysis resistance in polyurethanes (Frisch, 1972).

  • Aspirin release from polyesterurethane networks : HDI has been used in the development of polyesterurethane networks for the controlled release of aspirin, with potential biomedical applications (Feng et al., 2009).

  • Biomonitoring of workers exposed to HDI : New methods for biomonitoring workers exposed to HDI have been developed, emphasizing its importance in occupational health and safety (Sabbioni & Pugh, 2022).

  • Chemical analysis in patch-test preparations : The stability and concentration of HDI in petrolatum patch-test preparations have been analyzed, contributing to dermatological research (Frick-Engfeldt et al., 2005).

Safety And Hazards

1,6-Diisocyanato-2,2,4-trimethylhexane is classified as Acute Tox. 3 Inhalation, Aquatic Chronic 4, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It can cause skin irritation, eye irritation, and respiratory irritation . Contact with water or moist air generates toxic and flammable gases .

properties

IUPAC Name

1,6-diisocyanato-2,2,4-trimethylhexane
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InChI

InChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOUXIOKEJWULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN=C=O)CC(C)(C)CN=C=O
Source PubChem
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Molecular Formula

C11H18N2O2
Record name 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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DSSTOX Substance ID

DTXSID0044602
Record name 1,6-Diisocyanato-2,2,4-trimethylhexane
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Molecular Weight

210.27 g/mol
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Physical Description

2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid., Liquid
Record name 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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Record name Hexane, 1,6-diisocyanato-2,2,4-trimethyl-
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Product Name

1,6-Diisocyanato-2,2,4-trimethylhexane

CAS RN

16938-22-0, 32052-51-0
Record name 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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Record name 2,2,4-Trimethylhexamethylene diisocyanate
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Record name 1,6-Diisocyanato-2,2,4-trimethylhexane
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Record name Hexane, 1,6-diisocyanato-2,2,4(or 2,4,4)-trimethyl-
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Record name Hexane, 1,6-diisocyanato-2,2,4-trimethyl-
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Record name Reaction mass of 2,2,4-trimethylhexa-1,6-diyl diisocyanate and 2,4,4-trimethylhexa-1,6-diyl diisocyanate
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Record name 2,2,4-trimethylhexa-1,6-diyl diisocyanate
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Record name 1,6-DIISOCYANATO-2,2,4-TRIMETHYLHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
L Wang, U Nöchel, M Behl, K Kratz… - MRS Online …, 2013 - cambridge.org
Phase-segregated multiblock copolymers (MBC) as well as covalently crosslinked multiphase polymer networks, which are composed of crystallizable oligo(ε-caprolactone) (OCL) and …
Number of citations: 5 www.cambridge.org
M Behl, A Lendlein - Materials today, 2007 - Elsevier
Shape-memory polymers are an emerging class of active polymers that have dual-shape capability. They can change their shape in a predefined way from shape A to shape B when …
Number of citations: 513 www.sciencedirect.com
B Sandmann, B Happ, MD Hager, J Vitz… - Journal of Polymer …, 2014 - Wiley Online Library
“Click” chemistry is an effective and commonly used technique in polymer chemistry for the synthesis and modification of polymers. In this study, the bulk polymerization of …
Number of citations: 28 onlinelibrary.wiley.com
J Zotzmann, A Alteheld, M Behl, A Lendlein - Journal of Materials Science …, 2009 - Springer
Completely amorphous copoly(ether)ester networks based on oligo(propylene glycol) and oligo[(rac-dilactide)-co-glycolide] segments were synthesized by crosslinking star-shaped …
Number of citations: 21 link.springer.com
M Behl, R Langer, A Lendlein - Intelligent Materials, 2007 - books.google.com
Shape-memory polymers can be deformed and fixed in a temporary shape. They only recover their original, permanent shape when exposed to an appropriate stimulus. 1 Therefore, …
Number of citations: 2 books.google.com
CL Huang, L Jiao, JJ Zhang, JB Zeng, KK Yang… - Polymer …, 2012 - pubs.rsc.org
Thermally-induced shape memory multiblock poly(ether-ester)s (PBSEGs) comprising crystallisable poly(butylene succinate) (PBS) hard segments and poly(ethylene glycol) (PEG) soft …
Number of citations: 70 pubs.rsc.org
A Alteheld, Y Feng, S Kelch… - Angewandte Chemie …, 2005 - Wiley Online Library
In great shape: Star-shaped telechelic oligomers can be coupled with a junction unit to yield amorphous copolyester-urethane networks, which are not only biodegradable but can also …
Number of citations: 286 onlinelibrary.wiley.com
J Zotzmann, M Behl, Y Feng… - Advanced Functional …, 2010 - Wiley Online Library
Thermo‐sensitive triple‐shape polymers can perform two consecutive shape changes in response to heat. These shape changes correspond to the recovery of two different …
Number of citations: 127 onlinelibrary.wiley.com
X Fan, BH Tan, Z Li, XJ Loh - ACS Sustainable Chemistry & …, 2017 - ACS Publications
Poly(lactic acid) (PLA) has received increasing attention in the development of shape memory polymers (SMPs) due to its excellent physical properties and good biocompatibility. …
Number of citations: 95 pubs.acs.org
M Behl, J Zotzmann, M Schroeter… - Handbook of …, 2011 - Wiley Online Library
Shape-memory polymer s (SMP s) can change their shape in a predefined way on demand when exposed to a suitable stimulus. They are able to change their shape as soon as the …
Number of citations: 4 onlinelibrary.wiley.com

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